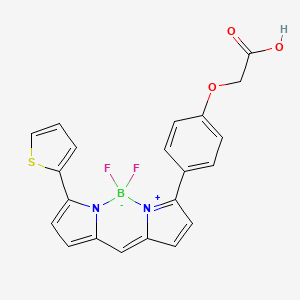

BDP TR carboxylic acid

Description

Properties

IUPAC Name |

2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BF2N2O3S/c23-22(24)25-15(12-16-6-10-19(26(16)22)20-2-1-11-30-20)5-9-18(25)14-3-7-17(8-4-14)29-13-21(27)28/h1-12H,13H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWGJJBJMKBGOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BF2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Spectroscopic Profile of BDP TR Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of BDP TR carboxylic acid, a versatile fluorophore with significant applications in biological research. This document details its core photophysical characteristics, provides comprehensive experimental protocols for its characterization and use, and illustrates its application in studying cellular signaling pathways.

Core Spectral and Physicochemical Properties

This compound is a bright and photostable borondipyrromethene dye that serves as an excellent alternative to traditional fluorophores in the ROX (rhodamine X) or Texas Red channel.[1][2] Its moderate hydrophobicity and relatively long excited-state lifetime make it suitable for a variety of fluorescence-based assays.[1][3] The key spectral and physicochemical properties are summarized below.

| Property | Value |

| Excitation Maximum (λex) | 589 nm[1] |

| Emission Maximum (λem) | 616 nm[1] |

| Molar Extinction Coefficient (ε) | 69,000 L·mol-1·cm-1[1] |

| Fluorescence Quantum Yield (Φ) | 0.9[1] |

| Molecular Weight | 424.23 g/mol [1] |

| Molecular Formula | C21H15BF2N2O3S[1] |

| Solubility | Good in DMF and DMSO[1] |

| Storage Conditions | Store at -20°C in the dark; desiccate.[1] |

Experimental Protocols

The following protocols provide standardized methods for the characterization and application of this compound.

Determination of Absorption and Emission Spectra

This protocol outlines the procedure for measuring the maximum absorption and emission wavelengths of this compound.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF.

-

Working Solution Preparation: Prepare a dilute working solution of the dye in the desired buffer (e.g., PBS). The final concentration should result in an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use the buffer as a blank to zero the spectrophotometer.

-

Place the cuvette with the this compound working solution in the spectrophotometer.

-

Scan the absorbance from approximately 400 nm to 700 nm.

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined absorption maximum (589 nm).

-

Scan the emission intensity across a wavelength range starting approximately 10-20 nm above the excitation wavelength (e.g., 600 nm to 750 nm).

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

Determination of Molar Extinction Coefficient (ε)

This protocol describes the determination of the molar extinction coefficient using the Beer-Lambert law (A = εcl).

Materials:

-

Accurately weighed this compound

-

High-purity solvent (e.g., DMSO)

-

Volumetric flasks

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Stock Solution of Known Concentration: Accurately weigh a small amount of this compound and dissolve it in a precise volume of solvent in a volumetric flask to create a stock solution of known molar concentration.

-

Serial Dilutions: Prepare a series of at least five dilutions of the stock solution with known concentrations.

-

Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (589 nm) using the spectrophotometer.

-

Data Analysis:

-

Plot a graph of absorbance versus molar concentration.

-

Perform a linear regression on the data points.

-

According to the Beer-Lambert law, the slope of the line is equal to the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm.

-

Determination of Relative Fluorescence Quantum Yield (Φ)

This protocol employs the comparative method to determine the fluorescence quantum yield relative to a known standard.

Materials:

-

This compound solution

-

A quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, Φ = 1.0)

-

Spectrophotometer

-

Fluorometer

-

Solvent used for both the sample and the standard

Methodology:

-

Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for all measurements.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

The quantum yield of the this compound (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the linear plots for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term becomes 1.

-

-

Biomolecule Labeling

This compound can be conjugated to biomolecules containing primary amines or alcohols.

A. Labeling of Amines (e.g., Proteins)

This requires activation of the carboxylic acid, typically using carbodiimide (B86325) chemistry.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Amine-containing biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)

-

Activation buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification

Methodology:

-

Activation of this compound: Dissolve this compound in an appropriate solvent (e.g., DMSO) and then dilute in activation buffer. Add EDC and sulfo-NHS to activate the carboxyl group to a more reactive sulfo-NHS ester.

-

Conjugation: Add the activated BDP TR to the biomolecule solution. The primary amines on the biomolecule will react with the sulfo-NHS ester to form a stable amide bond.

-

Quenching: Stop the reaction by adding the quenching buffer.

-

Purification: Remove unconjugated dye and byproducts using a size-exclusion chromatography column.

B. Labeling of Alcohols (Steglich Esterification)

Materials:

-

This compound

-

Alcohol-containing molecule

-

N,N′-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous aprotic solvent (e.g., dichloromethane)

Methodology:

-

Reaction Setup: Dissolve the alcohol-containing molecule, this compound, and a catalytic amount of DMAP in the anhydrous solvent.

-

Coupling: Add DCC or DIC to the solution to facilitate the esterification.

-

Reaction: Stir the reaction at room temperature until completion.

-

Purification: Remove the urea (B33335) byproduct by filtration and purify the labeled product using appropriate chromatographic techniques.

Applications in Elucidating Signaling Pathways

Fluorescently labeled biomolecules are powerful tools for visualizing and quantifying molecular interactions and dynamic processes within cellular signaling pathways. BDP TR, with its brightness and photostability, is well-suited for these applications.

Studying Receptor Tyrosine Kinase (RTK) Signaling

A common application is the labeling of a ligand to study the behavior of its corresponding RTK. This allows for the investigation of key signaling events such as receptor dimerization and internalization upon ligand binding.

Workflow for Tracking RTK Dimerization and Internalization:

-

Ligand Conjugation: A growth factor or other ligand that binds to a specific RTK is covalently labeled with this compound (after activation).

-

Cell Treatment: Live cells expressing the target RTK are treated with the BDP TR-labeled ligand.

-

Fluorescence Microscopy: The cells are imaged over time using a fluorescence microscope.

-

Analysis of Dimerization: Techniques such as Fluorescence Resonance Energy Transfer (FRET), where another fluorophore is on the receptor, or single-molecule tracking can be used to observe the formation of receptor dimers on the cell surface.

-

Analysis of Internalization: The movement of the fluorescent signal from the cell membrane to intracellular vesicles (endosomes) is tracked over time to quantify the rate and extent of receptor-mediated endocytosis.

Diagrams of Workflows

References

BDP TR Carboxylic Acid: A Technical Guide to its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core absorption and emission spectral properties of BDP TR carboxylic acid, a prominent fluorescent dye in the borondipyrromethene class. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes for advanced imaging and assay development.

Core Spectroscopic and Physical Properties

This compound is a bright and photostable fluorophore designed for the ROX (Rhodamine X) and Texas Red filter channels.[1] Its chemical structure, incorporating a carboxylic acid functional group, allows for covalent conjugation to biomolecules.[2][3][4] The dye is characterized by its high fluorescence quantum yield and resistance to oxidation, making it a robust alternative to traditional rhodamine dyes.

The key quantitative spectral and physical data for this compound are summarized in the table below for clear and easy comparison.

| Property | Value | Reference |

| Absorption Maximum (λabs) | 589 nm | [1] |

| Emission Maximum (λem) | 616 nm | [1] |

| Molar Extinction Coefficient (ε) | 69,000 M-1cm-1 | [1] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |

| Molecular Formula | C₂₁H₁₅BF₂N₂O₃S | [1] |

| Molecular Weight | 424.23 g/mol | [1] |

| Solubility | Good in DMF and DMSO | [1] |

Experimental Protocols

The following sections detail the standardized methodologies for the measurement of the absorption and emission spectra of this compound.

Measurement of UV-Visible Absorption Spectrum

This protocol outlines the procedure for determining the absorption maximum (λabs) and molar extinction coefficient (ε) of this compound.

a. Materials and Equipment:

-

This compound solid

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Calibrated UV-Visible spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and precision pipettes

b. Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of DMF or DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the same solvent to obtain concentrations within the linear range of the spectrophotometer (typically resulting in absorbance values between 0.1 and 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan (e.g., 300-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent (DMF or DMSO) to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat for all dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs) from the spectra.

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the resulting linear plot (slope = ε × path length).

-

Measurement of Fluorescence Emission Spectrum

This protocol describes the steps to determine the fluorescence emission maximum (λem) and the relative quantum yield (Φ).

a. Materials and Equipment:

-

Dilute solutions of this compound (from the absorption protocol, typically with absorbance < 0.1 at the excitation wavelength)

-

A reference fluorescent dye with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Calibrated spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

b. Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize. Set the excitation wavelength to the absorption maximum of this compound (589 nm). Set the emission scan range (e.g., 600-750 nm).

-

Blank Measurement: Record the emission spectrum of the pure solvent.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

-

Reference Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the reference dye at the same excitation wavelength. The absorbance of the reference solution at the excitation wavelength should be similar to that of the sample.

-

Data Analysis:

-

Identify the wavelength of maximum emission intensity (λem) from the sample's spectrum.

-

The fluorescence quantum yield (Φsample) is calculated using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (nsample² / nref²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'ref' refer to the this compound and the reference dye, respectively.

-

-

Visualizations: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

References

BDP TR carboxylic acid chemical structure and properties

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical step in elucidating complex biological processes. This guide provides a comprehensive overview of BDP TR carboxylic acid, a versatile fluorophore belonging to the boron-dipyrromethene (BODIPY) class of dyes. Renowned for their exceptional photostability and bright fluorescence, BODIPY dyes are invaluable tools in cellular imaging and biomolecule labeling.

Core Compound Overview

This compound is a derivative of the BDP TR fluorophore, featuring a carboxylic acid functional group. This modification enables its covalent conjugation to a variety of biomolecules, particularly those containing hydroxyl groups, through methods such as Steglich esterification. Its bright red fluorescence, high quantum yield, and resistance to photobleaching make it an excellent choice for demanding applications in fluorescence microscopy and other fluorescence-based assays.[1][2][3]

Chemical Structure

The chemical structure of this compound is provided below, along with its key identifiers.

IUPAC Name: 2-[4-(5,5-difluoro-7-(thiophen-2-yl)-5H-5λ⁴,6λ⁴-dipyrrolo[1,2-c:2',1'-f][1][2][4]diazaborinin-3-yl)phenoxy]acetic acid[3]

SMILES: F[B-]1(F)--INVALID-LINK--=CC3=CC=C(C4=CC=C(OCC(O)=O)C=C4)N13)=C2C5=CC=CS5[3]

Molecular Formula: C₂₁H₁₅BF₂N₂O₃S[1]

Physicochemical and Fluorescent Properties

The robust performance of this compound stems from its excellent photophysical properties. The tables below summarize the key quantitative data for this fluorophore.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 424.23 g/mol | [1] |

| Appearance | Dark colored solid | [2] |

| Solubility | Good in DMF and DMSO | [1] |

| Purity | ≥ 95% (by ¹H NMR and HPLC-MS) | [2] |

| CAS Number | 150152-64-0 |

Fluorescent Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | 589 nm | [1] |

| Emission Maximum (λem) | 616 nm | [1] |

| Molar Extinction Coefficient (ε) | 69,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |

| Correction Factor (CF₂₆₀) | 0.15 | [1] |

| Correction Factor (CF₂₈₀) | 0.19 | [1] |

Photostability and Two-Photon Absorption

A significant feature of this compound is its notable two-photon absorption cross-section.[1][2][3] This property allows for deeper tissue penetration and reduced phototoxicity in two-photon microscopy applications. Although a precise value for the carboxylic acid derivative is not widely published, other BODIPY derivatives have reported two-photon cross-section values ranging from tens to several hundred Goeppert-Mayer (GM) units.

Experimental Protocols

The carboxylic acid group of BDP TR is primarily utilized for conjugation to molecules containing alcohol functionalities via Steglich esterification.

Steglich Esterification for Labeling Alcohols

This protocol outlines the general steps for conjugating this compound to a hydroxyl-containing molecule (R-OH).

Materials:

-

This compound

-

Alcohol-containing molecule (R-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

-

Argon or Nitrogen atmosphere

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Dissolution: Dissolve this compound and the alcohol-containing molecule in anhydrous DCM under an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of DMAP (typically 5-10 mol%) to the solution.

-

Coupling Agent Addition: Add DCC (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the BDP TR-labeled molecule.

Note: The reaction conditions, including stoichiometry and reaction time, may need to be optimized for specific substrates.

Visualizing Experimental and Logical Workflows

Steglich Esterification Workflow

The following diagram illustrates the key steps in the Steglich esterification protocol for labeling an alcohol with this compound.

Caption: Workflow for the conjugation of this compound to an alcohol via Steglich esterification.

Application in Protein Localization Studies

While specific signaling pathway applications for this compound are not extensively documented, its properties make it an ideal candidate for use as a fluorescent probe in various biological contexts. The following diagram illustrates a conceptual workflow for using a BDP TR-labeled ligand to study the localization of a target protein.

Caption: Conceptual workflow for studying protein localization using a BDP TR-labeled ligand.

References

Unveiling the Photostability of BDP TR Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of fluorescence-based applications, the selection of a robust and reliable fluorophore is paramount to the acquisition of high-quality, reproducible data. BDP TR carboxylic acid, a member of the boron-dipyrromethene (BODIPY) family of dyes, has emerged as a prominent fluorescent probe. Renowned for its brightness and high photostability, this compound is spectrally similar to Texas Red, making it a valuable tool for fluorescence microscopy, flow cytometry, and other demanding applications. This in-depth technical guide provides a comprehensive overview of the photostability of this compound, including its photophysical properties, potential photodegradation mechanisms, and standardized protocols for its evaluation. While specific quantitative photostability metrics such as photobleaching quantum yield and half-life are not widely published for this specific compound, this guide leverages data from close analogs and the broader BODIPY class to provide a thorough understanding of its performance.[1]

Core Photophysical and Chemical Properties

This compound is recognized as a bright and photostable fluorophore.[2][3][4] Its excellent photophysical properties are central to its utility in a wide array of research applications. The rigid boron-dipyrromethene core structure minimizes non-radiative decay pathways, leading to exceptionally bright fluorescent signals.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C21H15BF2N2O3S |

| Molecular Weight | 424.23 g/mol |

| CAS Number | 150152-64-0 |

| Appearance | Solid |

| Solubility | Good in DMF, DMSO |

Data sourced from multiple references.[2]

Table 2: Photophysical Properties of BDP TR Dyes

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~589 nm | [1] |

| Emission Maximum (λem) | ~616 nm | [1] |

| Molar Extinction Coefficient (ε) | 60,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φf) | 0.9 | [6] |

Understanding Photodegradation of BODIPY Dyes

The photostability of a fluorophore is its ability to resist chemical degradation upon exposure to light. While BODIPY dyes, including BDP TR, are known for their superior photostability compared to traditional dyes like fluorescein, they are not immune to photobleaching, particularly under prolonged and intense illumination.[5][7][8] The primary mechanism of photobleaching often involves the reaction of the excited state of the dye with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can then degrade the fluorophore.

Several potential photodegradation pathways have been proposed for the BODIPY core structure. One significant mechanism involves the photooxidation of the dye, which can lead to the cleavage of the BF2 ring, resulting in a loss of fluorescence.

Below is a generalized diagram illustrating a potential photooxidation pathway for a BODIPY core structure.

Caption: A generalized pathway for the photooxidation of the BODIPY core.

Experimental Protocols for Assessing Photostability

To quantitatively assess the photostability of this compound, standardized experimental protocols are essential. The two most common metrics are the photobleaching half-life (t1/2) and the photobleaching quantum yield (Φb).

Protocol 1: Measurement of Photobleaching Half-Life (t1/2)

This protocol outlines the determination of the time it takes for the fluorescence intensity of a sample to decrease to 50% of its initial value under continuous illumination.

Materials:

-

This compound solution of known concentration (e.g., 1 µM in a suitable buffer like PBS, pH 7.4).

-

Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

-

Microscope slides and coverslips.

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Sample Preparation: Prepare a thin film of the this compound solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.

-

Microscope Setup:

-

Power on the fluorescence microscope and allow the light source to stabilize.

-

Select the appropriate filter set for BDP TR (Excitation: ~589 nm, Emission: ~616 nm).

-

Place the slide on the stage and focus on the sample.

-

Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to maintain the same illumination intensity for all comparative experiments.

-

-

Image Acquisition:

-

Acquire an initial image at time t=0.

-

Continuously illuminate the sample.

-

Capture a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has diminished to less than 50% of the initial intensity.

-

-

Data Analysis:

-

Open the image series in the image analysis software.

-

Define a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by subtracting the intensity of a region without the dye.

-

Normalize the background-corrected intensity values to the initial intensity at t=0.

-

Plot the normalized fluorescence intensity against time.

-

The time at which the fluorescence intensity drops to 50% is the photobleaching half-life (t1/2). For more precise analysis, fit the decay curve to an exponential decay function.

-

Protocol 2: Measurement of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield represents the probability that an excited fluorophore will undergo photochemical destruction. A lower Φb value indicates higher photostability.[9]

Materials:

-

Fluorimeter or a fluorescence microscope with a sensitive detector.

-

Stable light source with a known and constant intensity.

-

Spectrophotometer.

-

Cuvettes or microscope slides.

-

Optically dilute solutions of this compound and a reference standard with a known quantum yield in the same solvent.

Procedure:

-

Sample Preparation: Prepare optically dilute solutions (absorbance < 0.05 at the excitation wavelength) of the sample and a reference standard.

-

Initial Measurements: Measure the initial fluorescence intensity (F0) and absorbance of the sample.

-

Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

-

Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals.

-

Data Analysis:

-

Determine the photobleaching rate constant (kb) by fitting the fluorescence decay curve to an exponential function: F(t) = F0 * e^(-kbt).

-

The photobleaching quantum yield (Φb) can then be calculated using the determined rate constant, the molar extinction coefficient (ε), and the incident light intensity.

-

Experimental and Logical Workflows

Visualizing experimental workflows and logical relationships is crucial for planning and executing photostability studies. The following diagrams, created using the DOT language, illustrate a typical workflow for assessing photostability and the logical relationship of factors influencing it.

Caption: A typical experimental workflow for photostability assessment.

Caption: Factors influencing the photostability of this compound.

Conclusion

This compound stands out as a highly valuable fluorescent probe for advanced research due to its inherent brightness and robust photostability, characteristic of the BODIPY dye family. While specific quantitative photostability data for this particular derivative remains elusive in the current body of scientific literature, the provided photophysical properties, understanding of general BODIPY photodegradation mechanisms, and detailed experimental protocols offer a strong framework for its effective use and evaluation. By employing standardized methods to characterize its photostability under specific experimental conditions, researchers can confidently integrate this compound into their studies, ensuring the generation of reliable and high-quality fluorescence data.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bodipy TR | BDP TR | AxisPharm [axispharm.com]

- 5. mdpi.com [mdpi.com]

- 6. BDP TR alkyne (A270113) | Antibodies.com [antibodies.com]

- 7. benchchem.com [benchchem.com]

- 8. BODIPY | AAT Bioquest [aatbio.com]

- 9. Cationic BODIPY Photosensitizers for Mitochondrion-Targeted Fluorescence Cell-Imaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

BDP TR Carboxylic Acid: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of BDP TR carboxylic acid, a widely utilized fluorescent probe in biological research and drug development. This document details its quantum yield and molar extinction coefficient, alongside standardized protocols for their experimental determination.

Core Photophysical Data

BDP TR (BODIPY-TR) carboxylic acid is a bright, photostable fluorophore with a spectral profile in the red region, making it an excellent alternative to dyes like Texas Red and ROX.[1][2] Its key quantitative characteristics are summarized below for easy reference.

| Property | Value | Units |

| Molar Extinction Coefficient (ε) | 69,000 | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.9 | - |

| Absorption Maximum (λ_abs) | 589 | nm |

| Emission Maximum (λ_em) | 616 | nm |

| Stokes Shift | 27 | nm |

| Molecular Weight | 424.23 | g/mol |

| Molecular Formula | C₂₁H₁₅BF₂N₂O₃S | - |

| Solubility | Good in DMF and DMSO | - |

Note: The quantum yield and extinction coefficient values are consistently reported by multiple suppliers.[3][4][5]

Chemical Structure

The structural formula of this compound is presented below. The core structure is a boron-dipyrromethene, which is responsible for its high fluorescence intensity and photostability.[1] The carboxylic acid functional group allows for its conjugation to various biomolecules.[6][7]

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. This compound | C21H15BF2N2O3S | CID 131954291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 4. iss.com [iss.com]

- 5. edinst.com [edinst.com]

- 6. This compound | AxisPharm [axispharm.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

BDP TR Carboxylic Acid: A Technical Guide for Bioconjugation and Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BDP TR carboxylic acid, a fluorescent probe belonging to the BODIPY family of dyes. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH, BODIPY dyes are invaluable tools in biological research. This compound, with its terminal carboxyl group, serves as a versatile precursor for the fluorescent labeling of a wide array of biomolecules, enabling advanced applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.

Core Properties and Quantitative Data

This compound is characterized by its bright fluorescence in the red region of the spectrum, making it suitable for multiplexing with other fluorophores and for applications where minimizing autofluorescence from biological samples is critical. Its key properties are summarized below.

| Property | Value |

| CAS Number | 150152-64-0[1][2][3][4] |

| Molecular Weight | 424.23 g/mol [1][2][4][5] |

| Molecular Formula | C₂₁H₁₅BF₂N₂O₃S[2] |

| Appearance | Dark colored solid[1][3] |

| Excitation Maximum (λex) | 589 nm[1][3] |

| Emission Maximum (λem) | 616 nm[1][3] |

| Molar Extinction Coeff. (ε) | 69,000 cm⁻¹M⁻¹[1][3] |

| Fluorescence Quantum Yield (Φ) | 0.9[1][3] |

| Solubility | Good in DMF and DMSO[1] |

| Storage Conditions | Store at -20°C in the dark, desiccated.[1][4] Can be shipped at room temperature.[1] |

Experimental Protocols for Covalent Labeling

The carboxylic acid group of BDP TR is not reactive on its own but can be readily activated to form covalent linkages with nucleophilic functional groups on target molecules, primarily amines and alcohols. The following sections detail the two most common conjugation strategies.

Protocol 1: Amine-Reactive Labeling via EDC/NHS Chemistry

This two-step protocol is the most common method for labeling proteins, antibodies, peptides, and amine-modified oligonucleotides. The carboxylic acid is first activated with a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a semi-stable NHS ester that readily reacts with primary amines to form a stable amide bond.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, MES, HEPES)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Stock Solution of Dye: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Prepare Biomolecule: If necessary, exchange the buffer of the amine-containing biomolecule into the Coupling Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, combine this compound with EDC and Sulfo-NHS in Activation Buffer. A 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the dye is recommended.

-

Incubate the mixture at room temperature for 15-30 minutes.

-

-

Conjugation to Amine:

-

Add the activated BDP TR-NHS ester solution to the biomolecule solution in the Coupling Buffer. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

-

Purification: Remove unconjugated dye and reaction byproducts by size-exclusion chromatography, dialysis, or other appropriate purification methods. The first colored fraction to elute is typically the labeled biomolecule.

Protocol 2: Alcohol Labeling via Steglich Esterification

This method is ideal for conjugating this compound to molecules containing hydroxyl groups, such as certain drugs, lipids, or carbohydrates. The reaction uses a carbodiimide coupling agent, typically Dicyclohexylcarbodiimide (DCC) or EDC, and a catalyst, 4-Dimethylaminopyridine (DMAP), to form a stable ester bond.

Materials:

-

This compound

-

Alcohol-containing molecule

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1 equivalent), the alcohol-containing molecule (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in the anhydrous solvent.

-

Initiation: Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl and saturated NaHCO₃ solution to remove unreacted starting materials and catalyst.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel to yield the pure BDP TR ester conjugate.

References

An In-Depth Technical Guide to the Solubility of BDP TR Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of BDP TR carboxylic acid, a fluorescent dye from the borondipyrromethene (BODIPY) family. Renowned for its bright red fluorescence, high photostability, and narrow emission spectrum, this compound is a valuable tool in various biological and drug discovery applications.[1][2] Understanding its solubility is critical for the effective design and execution of experiments, including bioconjugation, cellular imaging, and fluorescence-based assays.

Core Concepts: Understanding this compound

This compound belongs to the BODIPY class of fluorophores, which are known for their exceptional photophysical properties. The "TR" designation indicates its spectral similarity to Texas Red, with excitation and emission maxima in the red region of the visible spectrum.[1][3] The carboxylic acid functional group provides a handle for conjugation to biomolecules, typically through the formation of an active ester, or for use in its non-conjugated form where the carboxy group is relatively inert.[2][3] The dye's performance is largely insensitive to solvent polarity and pH, making it a robust probe in diverse experimental conditions.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively published in peer-reviewed literature. However, information from technical data sheets and related compounds allows for a summary of its solubility profile. The compound is generally characterized as being moderately hydrophobic.[2][3][4]

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ~10 mM | Good | [5] |

| Dimethylformamide (DMF) | Not specified | Good | [2][6] |

| Dichloromethane (DCM) | Not specified | Good (for related alkynes) | [7] |

| Water | Not specified | Poor (inferred) | [8][9] |

| Ethanol | Not specified | Not specified | |

| Methanol | Not specified | Not specified |

Note: The solubility of BODIPY dyes can be influenced by factors such as purity, crystalline form, and the presence of salts. The data presented should be considered as a guideline, and empirical determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements in their specific experimental buffers or solvent systems, the following protocols provide a framework for determination.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Solvents of interest (e.g., water, ethanol, PBS, etc.)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or vortex mixer

-

Microcentrifuge

-

UV-Vis spectrophotometer or HPLC system

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully collect an aliquot of the supernatant.

-

Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining suspended solids.

-

-

Quantification of Dissolved Solute:

-

Using UV-Vis Spectroscopy:

-

Prepare a calibration curve of this compound in the same solvent with known concentrations.

-

Measure the absorbance of the clarified supernatant at the absorbance maximum of BDP TR (~589 nm).

-

Determine the concentration of the dissolved compound from the calibration curve.

-

-

Using High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method for the quantitative analysis of this compound.

-

Prepare a calibration curve with known concentrations of the compound.

-

Inject a known volume of the clarified supernatant and determine the concentration based on the peak area.

-

-

Protocol 2: High-Throughput Solubility Screening

This method is suitable for rapidly assessing solubility in multiple solvents.

Materials:

-

96-well filter plates (e.g., with a 0.45 µm filter)

-

96-well collection plates (UV-transparent for spectrophotometric analysis)

-

Multichannel pipette

-

Plate shaker

-

Plate reader with UV-Vis capabilities

Methodology:

-

Compound Dispensing:

-

Dispense a known amount of this compound into each well of the filter plate.

-

Add a known volume of each test solvent to the wells.

-

-

Equilibration:

-

Seal the plate and shake for 1.5-2 hours at room temperature.[10]

-

-

Filtration:

-

Place the filter plate on top of a collection plate.

-

Filter the solutions to remove undissolved compound, for example, by vacuum filtration.[10]

-

-

Analysis:

-

Measure the absorbance of the filtrate in the collection plate using a plate reader at ~589 nm.

-

Calculate the solubility based on a pre-determined calibration curve.

-

Visualization of Experimental Workflows

Workflow for Antibody Conjugation and Immunofluorescence Imaging

This compound can be activated to an NHS ester and used to label primary amines on antibodies for immunofluorescence applications. The following diagram illustrates a typical workflow.

Caption: Workflow for antibody labeling and cell imaging.

Principle of Receptor-Ligand Interaction Studies

Fluorescently labeled ligands, which can be synthesized from this compound, are valuable tools for studying receptor-ligand interactions, particularly for G-protein coupled receptors (GPCRs).

Caption: Principle of receptor-ligand interaction studies.

References

- 1. Bodipy TR | BDP TR | AxisPharm [axispharm.com]

- 2. This compound, 100mg | Labscoop [labscoop.com]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. BDP TR alkyne (A270113) | Antibodies.com [antibodies.com]

- 8. Water-soluble BODIPY dyes: a novel approach for their sustainable chemistry and applied photonics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01295C [pubs.rsc.org]

- 9. Synthesis of Water-Soluble Far-Red-Emitting Amphiphilic BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Fluorescence Mechanism of BDP TR Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core fluorescence mechanism of BDP TR carboxylic acid, a prominent member of the borondipyrromethene (BODIPY) family of fluorophores. Renowned for its brightness and photostability in the red portion of the spectrum, this compound is a valuable tool in biological imaging, sensing, and drug development. This document delves into the photophysical properties, the influence of its chemical structure on its fluorescence characteristics, and the key mechanisms governing its fluorescence and quenching pathways. Detailed experimental protocols for the characterization of its fluorescence properties are also provided, alongside visualizations of the underlying processes to facilitate a deeper understanding.

Introduction to this compound

This compound is a synthetic organic fluorophore belonging to the BODIPY class of dyes. These dyes are characterized by a dipyrromethene ligand complexed with a BF₂ unit, which forms a structurally rigid and planar core. This rigidity is a key factor in their exceptional photophysical properties, including high fluorescence quantum yields and sharp absorption and emission peaks.[1] BDP TR is specifically engineered to fluoresce in the red region of the visible spectrum, making it spectrally compatible with the Texas Red® and ROX filter sets.[2]

The "TR" designation signifies its Texas Red®-like spectral properties. The carboxylic acid functional group provides a convenient handle for covalent conjugation to various biomolecules, such as proteins, nucleic acids, and small-molecule drugs, enabling their fluorescent labeling and tracking.[2] this compound is noted for its brightness, high photostability, and relatively long excited-state lifetime, making it a robust fluorophore for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][3][4]

Core Fluorescence Mechanism

The fluorescence of this compound originates from its rigid, π-conjugated core structure. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S₁). Due to the rigid structure of the BODIPY core, non-radiative decay pathways, such as vibrational relaxation and internal conversion, are minimized. This allows the excited molecule to efficiently return to the ground state (S₀) via the emission of a photon, resulting in its characteristic bright fluorescence.

Influence of the Thiophene (B33073) Substituent

A key structural feature of this compound is the presence of a thiophene moiety. The introduction of this sulfur-containing aromatic ring extends the π-conjugation of the BODIPY core. This extension of the conjugated system has a significant impact on the electronic structure of the molecule, leading to a stabilization of both the HOMO and LUMO. The reduced energy gap between these orbitals results in a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted BODIPY core. This strategic substitution is what tunes the fluorescence of the dye into the red region of the spectrum.[5]

Potential Quenching Mechanisms

While this compound exhibits a high fluorescence quantum yield, its fluorescence can be influenced by its environment and molecular interactions. The primary mechanisms that can lead to fluorescence quenching in BODIPY dyes include Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT).

-

Photoinduced Electron Transfer (PeT): In a PeT process, an electron is transferred from a donor moiety to an acceptor moiety within the molecule upon photoexcitation. For this compound, the thiophene group, being electron-rich, could potentially act as an electron donor to the excited BODIPY core. This process is highly dependent on the solvent polarity, with more polar solvents often facilitating charge separation and thus promoting PeT, which leads to a decrease in fluorescence.

-

Intramolecular Charge Transfer (ICT): ICT involves a redistribution of electron density within the molecule upon excitation, leading to an excited state with a larger dipole moment than the ground state. This process can be facilitated by torsional motion between the BODIPY core and its substituents. The resulting ICT state may be weakly or non-emissive, providing a non-radiative decay pathway that competes with fluorescence. The degree of ICT can also be influenced by solvent polarity.

For this compound, its high quantum yield suggests that these quenching pathways are not dominant under typical conditions. However, the specific environment, such as conjugation to certain biomolecules or the presence of specific quenchers, can enhance these non-radiative processes.

Role of the Carboxylic Acid Group

The carboxylic acid group is primarily incorporated to enable the covalent attachment of the fluorophore to other molecules. In its non-conjugated form, the carboxylic acid group has a minimal direct effect on the core photophysics of the BODIPY chromophore. However, upon deprotonation at physiological pH, the resulting carboxylate can slightly alter the electron-donating character of the phenyl ring to which it is attached, potentially causing minor shifts in the absorption and emission spectra. Furthermore, the local environment created upon conjugation to a macromolecule can significantly influence the fluorescence properties.

Quantitative Photophysical Data

The key photophysical properties of this compound are summarized in the table below. These values are essential for the design of fluorescence-based experiments and for the quantitative analysis of experimental data.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 589 nm | [3] |

| Emission Maximum (λem) | 616 nm | [3] |

| Molar Extinction Coefficient (ε) | 69,000 L·mol⁻¹·cm⁻¹ | [3] |

| Fluorescence Quantum Yield (ΦF) | 0.9 | [3] |

| Solubility | Good in DMF and DMSO | [4] |

Note: Photophysical properties can be influenced by the solvent and local environment. The values presented here are typical and may vary under different experimental conditions.

Experimental Protocols

Accurate determination of the photophysical properties of this compound is crucial for its effective application. The following are detailed methodologies for key experiments.

Measurement of Fluorescence Quantum Yield (ΦF)

The relative method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly employed.

Materials:

-

This compound

-

A suitable fluorescence standard with emission in a similar spectral region (e.g., Rhodamine 101 in ethanol, ΦF = 1.0)

-

Spectroscopic grade solvents (e.g., ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Fluorometer with corrected emission spectra capabilities

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: For each solution, measure the fluorescence emission spectrum using the fluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant.

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Calculate Quantum Yield: The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample² / nstd²)

Where:

-

ΦF,std is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

nsample and nstd are the refractive indices of the solvents used for the sample and the standard, respectively.

-

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain Fluorometry.

Instrumentation:

-

A pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength suitable for this compound.

-

A sensitive, high-speed photodetector (e.g., a photomultiplier tube or an avalanche photodiode).

-

TCSPC electronics or a frequency-domain fluorometer.

General Protocol (TCSPC):

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

-

Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the fluorescence emission at the desired wavelength. The arrival times of the emitted photons are recorded relative to the excitation pulse, building up a histogram of photon counts versus time.

-

Data Analysis: The measured fluorescence decay is deconvoluted from the IRF using fitting software. The decay is typically fitted to a single or multi-exponential decay function to determine the fluorescence lifetime(s).

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Jablonski diagram illustrating the core fluorescence mechanism of this compound.

Caption: Experimental workflow for the determination of fluorescence quantum yield.

Caption: Factors influencing the fluorescence properties of this compound.

Conclusion

This compound is a powerful fluorescent probe with a well-defined fluorescence mechanism rooted in its rigid, π-extended BODIPY core. Its bright, photostable red emission makes it an invaluable tool for researchers in the life sciences and drug development. A thorough understanding of its photophysical properties, including the influence of its chemical structure and the potential for environmentally sensitive quenching, is paramount for its effective and quantitative application. The experimental protocols and conceptual diagrams provided in this guide serve as a robust resource for researchers aiming to leverage the full potential of this versatile fluorophore.

References

- 1. medkoo.com [medkoo.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound, 100mg | Labscoop [labscoop.com]

- 5. Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to BDP TR Carboxylic Acid for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR carboxylic acid is a fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family, recognized for their exceptional photophysical properties. The "BDP" acronym refers to the core borondipyrromethene structure, while "TR" indicates its spectral similarity to Texas Red, emitting in the red region of the visible spectrum. This guide provides a comprehensive overview of this compound, focusing on its core principles, photophysical characteristics, and its application in cellular imaging, particularly in its non-conjugated form.

The BODIPY core structure endows BDP TR with several advantageous properties for fluorescence microscopy, including a high fluorescence quantum yield, sharp emission peaks, and good photostability. Unlike its amine-reactive NHS ester counterpart, the carboxylic acid derivative offers unique opportunities for cellular studies, either as a non-reactive probe for tracking cellular dynamics or as a precursor for specific conjugation chemistries.

Core Principles of this compound

The fluorescence of BDP TR originates from its rigid, bicyclic borondipyrromethene core, which minimizes non-radiative decay pathways, resulting in bright fluorescent signals. The carboxylic acid functional group provides a site for potential bioconjugation to alcohols via Steglich esterification, or it can remain unmodified for use as a non-conjugated fluorescent probe. Its moderate hydrophobicity influences its interaction with cellular membranes and potential intracellular localization.

Photophysical Properties

The selection of a fluorophore is critically dependent on its spectral properties. This compound exhibits excitation and emission maxima in the red region of the spectrum, making it suitable for multicolor imaging with blue and green fluorescent probes.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~589 nm | |

| Emission Maximum (λem) | ~616 nm | |

| Molar Extinction Coefficient (ε) | ~69,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.9 | |

| Molecular Weight | 424.23 g/mol | |

| Solubility | Good in DMF and DMSO |

Experimental Protocols

While specific protocols for the direct use of this compound in cellular imaging are not extensively documented, a general protocol for live-cell staining with fluorescent small molecules can be adapted. Note: The following is a generalized guideline, and optimal conditions (e.g., concentration, incubation time) should be determined empirically for each cell type and experimental setup.

Preparation of this compound Stock Solution

-

Reconstitution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Selection: Dissolve the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution of 1-10 mM.

-

Storage: Store the stock solution at -20°C, protected from light and moisture.

General Protocol for Live-Cell Imaging

-

Cell Culture: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Preparation of Staining Solution: Dilute the this compound stock solution in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free culture medium, to a final working concentration. A starting concentration in the range of 1-10 µM is recommended for initial experiments.

-

Cell Staining: Remove the cell culture medium and wash the cells once with the pre-warmed buffer. Add the staining solution to the cells and incubate at 37°C in a humidified incubator with 5% CO₂. Incubation times may vary from 15 to 60 minutes.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with the pre-warmed buffer to remove any unbound dye.

-

Imaging: Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels. Image the cells using appropriate filter sets for BDP TR (e.g., excitation around 590 nm and emission collection around 620 nm).

Cellular Uptake and Localization

The mechanism of cellular uptake for non-conjugated this compound has not been definitively established. However, based on its physicochemical properties and the behavior of similar fluorescent molecules, several potential mechanisms can be hypothesized:

-

Passive Diffusion: Due to its moderate hydrophobicity, this compound may passively diffuse across the plasma membrane.

-

Endocytosis: The dye may be taken up by endocytic pathways. The specific route (e.g., clathrin-mediated, caveolin-mediated) would require further investigation.

The subcellular localization is also likely influenced by its properties. Fluorescent molecules with carboxylic acid groups have been observed to accumulate in acidic organelles like lysosomes through an ion-trapping mechanism. Alternatively, the dye's hydrophobicity could lead to its association with lipid-rich structures such as the endoplasmic reticulum or Golgi apparatus.

Experimental and Logical Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows related to the use of this compound in cellular imaging.

Caption: Hypothesized pathways for cellular uptake and localization of this compound.

Caption: A generalized experimental workflow for cellular imaging using this compound.

Concluding Remarks

This compound is a bright and photostable red fluorescent dye with significant potential for cellular imaging applications. While its use in a non-conjugated form is less documented than its NHS ester derivative, its unique properties make it a valuable tool for researchers exploring cellular processes. The provided protocols and workflows offer a starting point for utilizing this versatile fluorophore. Further investigation is warranted to fully elucidate its mechanisms of cellular uptake and specific intracellular targets, which will undoubtedly expand its utility in cell biology and drug development research.

Basic principles of using BDP TR carboxylic acid in research

Core Principles and Applications for Scientists and Drug Development Professionals

BDP TR carboxylic acid is a fluorescent probe belonging to the BODIPY (B41234) (boron-dipyrromethene) dye family, known for its bright and photostable properties.[1][2] It serves as a valuable tool in various research applications, particularly in fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[3][4] This guide provides an in-depth overview of the fundamental principles and experimental considerations for utilizing this compound and its derivatives in a research setting.

Physicochemical and Spectroscopic Properties

BDP TR dyes are characterized by their high fluorescence quantum yield and sharp emission peaks, making them exceptionally bright fluorophores.[5] They are also relatively insensitive to environmental factors such as pH and solvent polarity.[6] The core spectroscopic properties of BDP TR derivatives are summarized below.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~589 nm | [6][7] |

| Maximum Emission Wavelength (λem) | ~616 nm | [6][8] |

| Molar Extinction Coefficient (ε) | ~68,000 - 69,000 cm⁻¹M⁻¹ | [7][9] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [8][9] |

| Fluorescence Lifetime (τ) | ~5.4 ns | [7] |

| Correction Factor (CF260) | 0.15 | [9] |

| Correction Factor (CF280) | 0.19 | [6][9] |

This compound is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[9] For long-term storage, it should be kept at -20°C in the dark and desiccated.[1][9]

Experimental Applications and Protocols

The carboxylic acid group of BDP TR allows for its conjugation to other molecules. While the carboxylic acid itself can be used for conjugation to alcohols through methods like Steglich esterification, it is more commonly activated, for example, as an N-hydroxysuccinimidyl (NHS) ester, to react with primary amines on proteins and peptides.[2][10] The following sections detail common applications and generalized protocols.

Protein and Peptide Labeling

The most frequent application of BDP TR derivatives is the fluorescent labeling of biomolecules. The NHS ester form of BDP TR is widely used to label primary amines on proteins and peptides, forming a stable amide bond.[6][11]

This protocol provides a general procedure for the covalent labeling of proteins.

Materials:

-

BDP TR NHS ester

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[12]

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3]

-

Anhydrous DMSO or DMF[7]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment[3]

-

Quenching solution (optional): 1.5 M hydroxylamine, pH 8.5 or Tris-HCl[6][7]

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.[12]

-

Dye Preparation: Immediately before use, dissolve the BDP TR NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[3][7]

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[6]

-

Add the BDP TR NHS ester stock solution to the protein solution while gently vortexing. A molar excess of dye to protein is typically used (e.g., 8-12 moles of dye per mole of protein).[3][6]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[6]

-

-

Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography or dialysis.[3]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum (~589 nm).[3]

The following diagram illustrates the general workflow for protein labeling.

Fluorescence Microscopy

BDP TR-labeled molecules are excellent probes for fluorescence microscopy due to the dye's brightness and photostability.[13][14] A common application is visualizing cellular structures and processes, such as receptor-mediated endocytosis.[3]

This protocol details the use of BDP TR-labeled transferrin to track its internalization by cells.

Materials:

-

Cells cultured on imaging dishes or coverslips

-

Live-cell imaging buffer

-

BDP TR-labeled transferrin (5-20 µg/mL)[3]

-

Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)[3]

Procedure:

-

Cell Preparation: Wash the cells twice with pre-warmed live-cell imaging buffer.[3]

-

Labeling: Add the BDP TR-labeled transferrin to the cells and incubate at 37°C in a humidified incubator with 5% CO₂ to allow for binding and internalization.[3]

-

Imaging: Mount the imaging dish on the microscope and acquire images using appropriate filter sets for BDP TR (e.g., excitation ~589 nm, emission ~616 nm).[3]

The process of receptor-mediated endocytosis, which can be visualized with this technique, is depicted in the following signaling pathway diagram.

Flow Cytometry

Flow cytometry can be used to analyze cell populations labeled with BDP TR conjugates.[] This technique allows for the quantification of fluorescence intensity on a per-cell basis, enabling applications like immunophenotyping and cell cycle analysis.[16]

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)[12]

-

BDP TR-labeled antibody[12]

-

Viability dye (optional)[12]

-

FACS tubes[12]

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from your sample.

-

Staining: Incubate the cells with the BDP TR-labeled antibody in staining buffer, protected from light.

-

Washing: Wash the cells to remove unbound antibody.

-

Analysis: Resuspend the cells in staining buffer and analyze them on a flow cytometer using the appropriate laser line (e.g., 561 nm) and emission filter (e.g., ~610/20 BP).[12]

The following diagram outlines the logical workflow for a typical flow cytometry experiment.

Fluorescence Polarization Assays

The relatively long fluorescence lifetime of BDP TR makes it an excellent choice for fluorescence polarization (FP) assays.[7] FP is a technique used to study molecular interactions in real-time. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

A small, fluorescently labeled molecule (like a BDP TR-labeled peptide) tumbles rapidly in solution, leading to low polarization of the emitted light. When this molecule binds to a larger protein, its tumbling slows down, resulting in a higher polarization value. This change in polarization can be used to determine binding affinities and screen for inhibitors.[7]

Materials:

-

BDP TR-labeled peptide or small molecule (tracer)

-

Unlabeled protein of interest

-

Assay buffer

-

Black, low-binding microplates[7]

-

Microplate reader with fluorescence polarization capabilities[7]

Procedure:

-

Assay Setup:

-

Binding Reaction: In a microplate, mix the serially diluted protein with the constant concentration of the labeled tracer.[7]

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Plot the polarization values against the protein concentration to generate a binding curve and determine the binding affinity (Kd).

References

- 1. This compound, 100mg | Labscoop [labscoop.com]

- 2. medkoo.com [medkoo.com]

- 3. benchchem.com [benchchem.com]

- 4. Bodipy TR | BDP TR | AxisPharm [axispharm.com]

- 5. Application of flow-through sold-phase-synthesis to the fluorescent labeling of amines with carboxylic and funtionalized bodipy dyes [knowledgecommons.lakeheadu.ca]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. BDP TR azide (A270115) | Antibodies.com [antibodies.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. abpbio.com [abpbio.com]

- 12. benchchem.com [benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. borondipyrromethene TR NHS ester|CAS 150152-65-1|DC Chemicals [dcchemicals.com]

- 16. bdbiosciences.com [bdbiosciences.com]

BDP TR Carboxylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for BDP TR carboxylic acid. A comprehensive, official Safety Data Sheet (SDS) for this compound was not found in a search of publicly available resources. Therefore, the following guidelines are based on information from product suppliers and general principles of laboratory safety for handling fluorescent dyes and chemicals with unknown toxicological properties. All users should exercise caution and adhere to their institution's established safety protocols. This product is intended for research use only and has not been approved for human or veterinary use.

Introduction

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is characterized by its bright fluorescence in the red-orange region of the spectrum, making it a valuable tool in various biological imaging and labeling applications.[1] This guide provides essential information on its physical and chemical properties, safe handling procedures, and emergency response.

Physical and Chemical Properties

Proper identification and understanding of the physical and chemical properties of a substance are crucial for its safe handling. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2-(4-(5,5-difluoro-7-(thiophen-2-yl)-5H-5λ⁴,6λ⁴-dipyrrolo[1,2-c:2',1'-f][2][3][4]diazaborinin-3-yl)phenoxy)acetic acid | [5] |

| CAS Number | 150152-64-0 | [2][3] |

| Molecular Formula | C₂₁H₁₅BF₂N₂O₃S | [1][2][3][6] |

| Molecular Weight | 424.23 g/mol | [2][3][6] |

| Appearance | Dark colored solid | [2] |

| Solubility | Good in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) | [1][2] |

| Purity | >95% (typical, as per suppliers) | [5] |

| Excitation Max (λex) | 589 nm | [2] |

| Emission Max (λem) | 616 nm | [2] |

Hazard Identification and Toxicology

As of the date of this document, specific toxicological data for this compound is not publicly available. In the absence of such data, it is prudent to treat this compound as potentially hazardous upon ingestion, inhalation, or skin contact. The following table outlines the presumed, though unverified, toxicological profile and recommends treating it with the caution required for a substance of unknown toxicity.

| Hazard Category | Description | Recommendations |

| Acute Toxicity | No data available. Assume hazardous. | Avoid ingestion, inhalation of dust, and direct contact with skin and eyes. |

| Skin Corrosion/Irritation | No data available. May cause irritation. | Wear appropriate protective gloves and clothing. |

| Eye Damage/Irritation | No data available. May cause serious eye irritation. | Wear safety glasses or goggles. |

| Respiratory/Skin Sensitization | No data available. | Avoid breathing dust. |

| Carcinogenicity/Mutagenicity | No data available. | Handle with caution, minimizing exposure. |

Exposure Controls and Personal Protection

Given the unknown toxicological profile, stringent adherence to standard laboratory safety practices is mandatory. The following table provides recommendations for personal protective equipment (PPE) and engineering controls.

| Control Measure | Specification |

| Engineering Controls | Handle in a well-ventilated area. A chemical fume hood is recommended for handling the solid powder and preparing stock solutions. |

| Eye/Face Protection | Chemical safety glasses or goggles. |

| Skin Protection | - Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves before use.- Body Protection: Laboratory coat. |